molecular formula C19H21N5OS B2911432 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(2-ethylphenyl)acetamide CAS No. 1251577-27-1

2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(2-ethylphenyl)acetamide

Cat. No.: B2911432
CAS No.: 1251577-27-1
M. Wt: 367.47
InChI Key: ZVAGZGSJAZHXPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(2-ethylphenyl)acetamide features a pyrimidine core substituted with a 3,5-dimethylpyrazole moiety via a thioether linkage. The acetamide group is attached to a 2-ethylphenyl ring, contributing to its hydrophobic and steric profile. This structural motif is common in medicinal chemistry for targeting enzymes or receptors requiring aromatic and heterocyclic interactions .

Properties

IUPAC Name

2-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]sulfanyl-N-(2-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5OS/c1-4-15-7-5-6-8-16(15)22-18(25)11-26-19-10-17(20-12-21-19)24-14(3)9-13(2)23-24/h5-10,12H,4,11H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVAGZGSJAZHXPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NC=NC(=C2)N3C(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(2-ethylphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrazole ring: Starting from appropriate diketones and hydrazines under acidic or basic conditions.

    Synthesis of the pyrimidine ring: Using suitable precursors like amidines or guanidines with β-dicarbonyl compounds.

    Thioether formation: Coupling the pyrazole and pyrimidine rings via a thioether linkage using thiolating agents.

    Acetamide formation: Introducing the acetamide group through acylation reactions with acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production methods may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyrimidine Ring

The pyrimidine ring undergoes nucleophilic substitution, particularly at the C4 position. For example:

  • Reaction with amines : The 4-chloro derivative reacts with substituted anilines (e.g., 3-ethylaniline) in DMF at 80°C to form acetamide derivatives.
  • Sulfur-based nucleophiles : Thiols or thiophenols displace leaving groups (e.g., chloride) under basic conditions (e.g., NaH in DMF) .

Example Reaction Pathway :Pyrimidine Cl+HS RNaH DMFPyrimidine S R+HCl\text{Pyrimidine Cl}+\text{HS R}\xrightarrow{\text{NaH DMF}}\text{Pyrimidine S R}+\text{HCl}Key Conditions: 80°C, 2–4 h, yields >80% .

Oxidation of the Thioether Linkage

The thioether (–S–) group is susceptible to oxidation:

  • To sulfoxide (–SO–) : Controlled oxidation with H2_2O2_2/acetic acid at 50°C.
  • To sulfone (–SO2_22​–) : Stronger oxidants like mCPBA (meta-chloroperbenzoic acid) in CH2_2Cl2_2.

Impact : Oxidation modifies electronic properties, potentially enhancing binding to biological targets (e.g., kinases).

Functionalization of the Acetamide Group

The acetamide moiety (–NHCOCH3_3) participates in:

  • Hydrolysis : Under acidic (HCl/H2_2O) or basic (NaOH/EtOH) conditions, forming carboxylic acid derivatives .
  • Acylation/alkylation : Reacts with acyl chlorides (e.g., acetyl chloride) or alkyl halides (e.g., benzyl bromide) in the presence of triethylamine .

Example :Acetamide+RCOClEt3NRCO NH Pyrimidine+HCl\text{Acetamide}+\text{RCOCl}\xrightarrow{\text{Et}_3\text{N}}\text{RCO NH Pyrimidine}+\text{HCl}

Pyrazole Ring Functionalization

  • Electrophilic substitution : Nitration or halogenation at the 4-position of the pyrazole using HNO3_3/H2_2SO4_4 or NBS (N-bromosuccinimide).
  • Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids catalyzed by Pd(PPh3_3)4_4.

Pyrimidine Ring Expansion

Reaction with malononitrile under microwave irradiation forms fused pyrido[2,3-d]pyrimidine systems .

Key Reaction Table

Reaction TypeReagents/ConditionsProduct/OutcomeYield (%)Ref.
Nucleophilic substitutionNaH, DMF, 80°C, 2 hThioether-linked analogs83–92
Thioether oxidation (→ sulfone)mCPBA, CH2_2Cl2_2, RT, 12 hSulfone derivative68
Acetamide hydrolysis6M HCl, reflux, 6 hCarboxylic acid derivative75
Pyrazole brominationNBS, AIBN, CCl4_4, 70°C4-Bromo-pyrazole analog65

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities.

Biology

In biological research, it may serve as a probe to study enzyme interactions, receptor binding, or cellular pathways.

Medicine

The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the industrial sector, it may be used in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(2-ethylphenyl)acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and pyrimidine rings may facilitate binding to these targets, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Similarities and Variations

The compound belongs to a family of pyrimidine-thioacetamide derivatives, where variations occur in the substituents on the phenyl ring and pyrimidine/pyrazole systems. Below is a detailed comparison of analogs from the provided evidence:

Table 1: Structural and Molecular Comparison
Compound Name (CAS) Molecular Formula Molecular Weight Key Substituents on Phenyl Ring Notable Features
Target Compound (hypothetical) C₁₉H₂₂N₆OS 390.5 (calc.) 2-ethyl Ethyl group enhances lipophilicity
2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(2-fluoro-4-methylphenyl)acetamide (1251690-93-3) C₁₈H₁₈FN₅OS 371.4 2-fluoro, 4-methyl Fluorine introduces electronegativity
N-(4-bromo-2-fluorophenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide (1251621-11-0) C₁₇H₁₅BrFN₅OS 436.3 4-bromo, 2-fluoro Bromine increases molecular weight
N-(4-acetylphenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide C₁₉H₁₉N₅O₂S 381.5 4-acetyl Acetyl group may influence hydrogen bonding
2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide (1019106-58-1) C₂₁H₂₂F₃N₅O₃ 449.4 4-(trifluoromethoxy), pyrimidinone core Trifluoromethoxy enhances metabolic stability

Functional Implications of Substituents

  • Bromine’s bulkiness may sterically hinder interactions .
  • Hydrophobic Groups (e.g., -CH₂CH₃, -CH₃) : The ethyl group in the target compound increases lipophilicity, likely improving membrane permeability compared to methyl-substituted analogs .
  • Hydrogen-Bonding Moieties (e.g., -COCH₃) : The acetyl group in could participate in hydrogen bonding, influencing crystal packing or target interactions (as per Etter’s hydrogen-bonding analysis ).

Crystallographic and Database Insights

  • Cambridge Structural Database (CSD) : While specific crystallographic data for these compounds is unavailable in the provided evidence, the CSD (containing >250,000 structures) is a critical resource for validating molecular geometries and intermolecular interactions .
  • SHELX Software : Structural refinements for such compounds likely employ SHELXL, given its dominance in small-molecule crystallography .

Biological Activity

The compound 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(2-ethylphenyl)acetamide , also known by its CAS number 2097865-33-1, is a complex organic molecule that features a pyrazole ring, a pyrimidine ring, and a thioacetamide moiety. This compound has garnered attention in medicinal chemistry for its potential therapeutic applications.

Structure and Properties

The molecular formula of the compound is C18H19N5OSC_{18}H_{19}N_{5}OS, with a molecular weight of approximately 345.43 g/mol. Its structural components suggest a diverse range of interactions within biological systems.

PropertyValue
Molecular FormulaC18H19N5OSC_{18}H_{19}N_{5}OS
Molecular Weight345.43 g/mol
CAS Number2097865-33-1

Research indicates that compounds containing pyrazole and pyrimidine moieties often exhibit significant biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The mechanism of action typically involves the inhibition of specific enzymes or pathways critical for cellular functions.

  • Inhibition of Enzymes : The compound may inhibit enzymes such as kinases or phosphodiesterases, which are involved in cell signaling pathways.
  • Induction of Apoptosis : Studies have shown that similar compounds can induce apoptosis in cancer cells, leading to cell cycle arrest and reduced proliferation.

Biological Activities

The biological activities of this compound have been explored through various studies:

Anticancer Activity

In vitro studies have demonstrated that derivatives of pyrazole and pyrimidine exhibit cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Assays : A related compound was found to have an IC50 value of 5.13μM5.13\,\mu M against the C6 glioma cell line, outperforming standard chemotherapeutic agents like 5-FU (IC50 = 8.34 µM) .

Anti-inflammatory Effects

Compounds with similar structures have shown promise in reducing inflammation:

  • Mechanism : They may inhibit pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX), leading to decreased inflammation .

Antimicrobial Properties

The presence of the pyrazole ring has been linked to antimicrobial activity:

  • Broad Spectrum : Pyrazole derivatives have been reported to exhibit antibacterial and antifungal properties against various pathogens .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Cytotoxicity Study : A study investigated the cytotoxic effects of several pyrazole derivatives on cancer cell lines, revealing significant activity against glioma cells .
  • Synthesis and Evaluation : Research focused on synthesizing new derivatives from the base structure and evaluating their biological activities, showing promising results in enzyme inhibition and cell viability assays .
  • Structure-Activity Relationship (SAR) : Understanding how modifications to the core structure affect biological activity is crucial for drug development. Variations in substituents on the pyrazole or pyrimidine rings can lead to enhanced efficacy or selectivity for specific targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.